molecular formula C9H8N2O2S B368817 5-anilino-1,3-thiazolidine-2,4-dione CAS No. 317375-77-2

5-anilino-1,3-thiazolidine-2,4-dione

Cat. No.: B368817
CAS No.: 317375-77-2
M. Wt: 208.24g/mol
InChI Key: CZKJOYVNKGANKU-UHFFFAOYSA-N
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Description

5-anilino-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring substituted with a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-anilino-1,3-thiazolidine-2,4-dione typically involves the reaction of phenylisothiocyanate with diethyl malonate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) under reflux conditions for several hours. The product is then isolated by evaporation of the solvent and purification through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-anilino-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Halogenated or nitrated phenylamino derivatives.

Scientific Research Applications

5-anilino-1,3-thiazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-anilino-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects are mediated through pathways involving oxidative stress or modulation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-anilino-1,3-thiazolidine-2,4-dione is unique due to its specific thiazolidine ring structure combined with a phenylamino group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

317375-77-2

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24g/mol

IUPAC Name

5-anilino-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C9H8N2O2S/c12-7-8(14-9(13)11-7)10-6-4-2-1-3-5-6/h1-5,8,10H,(H,11,12,13)

InChI Key

CZKJOYVNKGANKU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2C(=O)NC(=O)S2

Canonical SMILES

C1=CC=C(C=C1)NC2C(=O)NC(=O)S2

Origin of Product

United States

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